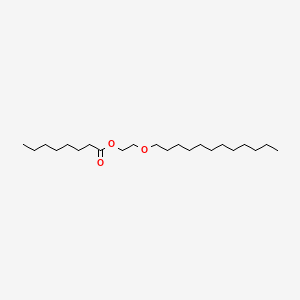
2-(Dodecyloxy)ethyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecyloxy)ethyl octanoate is an ester compound with the molecular formula C22H44O3. It is composed of a dodecyloxy group attached to an ethyl octanoate backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Dodecyloxy)ethyl octanoate can be synthesized through the esterification reaction between dodecanol and octanoic acid. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Dodecanol+Octanoic AcidH2SO42-(Dodecyloxy)ethyl octanoate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification process. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize the production rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecyloxy)ethyl octanoate undergoes various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield dodecanol and octanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Dodecanol and octanoic acid.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
2-(Dodecyloxy)ethyl octanoate has diverse applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.
Biology: The compound is utilized in the synthesis of surfactants and emulsifiers for biological applications.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Industry: The compound is employed in the production of lubricants, plasticizers, and cosmetics.
Wirkmechanismus
The mechanism of action of 2-(Dodecyloxy)ethyl octanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release dodecanol and octanoic acid, which may exert biological effects. The compound’s lipophilic nature allows it to interact with cell membranes and influence membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dodecyloxy)ethanol: Similar in structure but lacks the octanoate group.
Ethyl octanoate: Contains the octanoate group but lacks the dodecyloxy group.
Dodecyl acetate: Similar ester structure but with different alkyl groups.
Uniqueness
2-(Dodecyloxy)ethyl octanoate is unique due to its combination of a long dodecyloxy chain and an octanoate ester group. This structure imparts specific physicochemical properties, such as hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
72939-61-8 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
2-dodecoxyethyl octanoate |
InChI |
InChI=1S/C22H44O3/c1-3-5-7-9-10-11-12-13-15-17-19-24-20-21-25-22(23)18-16-14-8-6-4-2/h3-21H2,1-2H3 |
InChI-Schlüssel |
VXXUPKFMAPFCTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCCOC(=O)CCCCCCC |
Verwandte CAS-Nummern |
72939-61-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


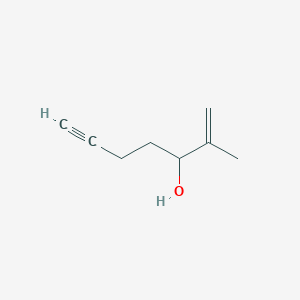
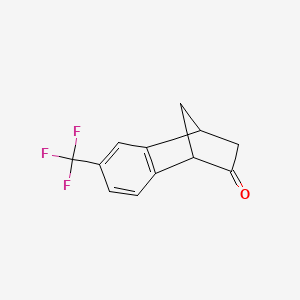


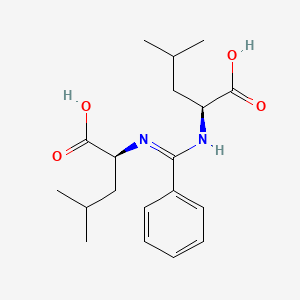

![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
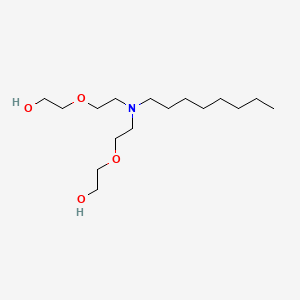


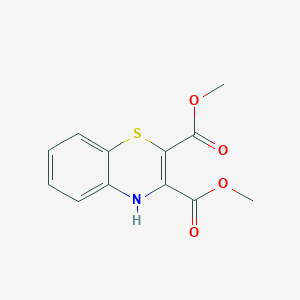
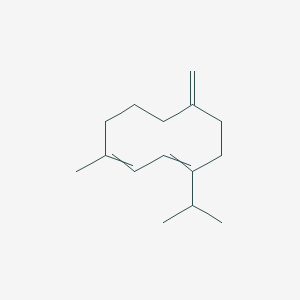

![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)
